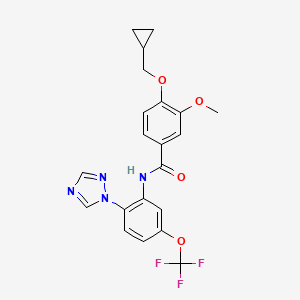

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU6012962 是一种口服生物利用度高的化合物,作为中枢神经系统穿透性代谢型谷氨酸受体 7 (mGlu7) 的负向变构调节剂。 它的抑制浓度 (IC50) 为 347 纳摩尔 。该化合物主要用于科学研究,以研究代谢型谷氨酸受体的调节,这些受体在各种神经过程中的发挥着至关重要的作用。

准备方法

合成路线和反应条件

VU6012962 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

核心结构的形成: 核心结构是通过一系列缩合和环化反应合成的。

官能团的引入: 通过亲核取代和酯化反应引入三氟甲氧基、环丙基甲氧基和甲氧基苯甲酰胺等官能团。

工业生产方法

VU6012962 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量合成: 使用大型反应器进行缩合和环化反应。

纯化: 使用工业规模色谱和结晶技术对化合物进行纯化。

质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度.

化学反应分析

反应类型

VU6012962 经历了各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将化合物转化为其还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

取代: 烷基卤化物和酰氯等试剂通常用于取代反应.

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的 VU6012962 的各种衍生物,这些衍生物可用于进一步的研究和开发 .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C21H19F3N4O4

- Molecular Weight : 448.4 g/mol

- CAS Number : 2313526-86-0

The compound features a triazole ring, a trifluoromethoxy group, and multiple methoxy functionalities, contributing to its biological activity and potential therapeutic effects.

Metabotropic Glutamate Receptor Modulation

VU6012962 acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is implicated in various neurological disorders, including anxiety and depression. Studies have shown that VU6012962 achieves significant exposure in the central nervous system, with minimum effective doses demonstrating efficacy in preclinical anxiety models .

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit promising antimicrobial properties. VU6012962 has been evaluated for its activity against several bacterial strains. The mechanism of action typically involves the inhibition of critical enzymes or disruption of microbial cell membranes. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with IC50 values of 5.0 μM and 6.5 μM respectively.

Anti-inflammatory Effects

In vitro studies have demonstrated that VU6012962 reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anxiety Models

In a study focused on anxiety-related behaviors in animal models, VU6012962 was administered at varying doses to evaluate its effects on anxiety-like behaviors. Results indicated that the compound significantly reduced anxiety levels compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of VU6012962 against resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its utility in overcoming antibiotic resistance .

Data Table: Biological Activities of VU6012962

| Activity Type | Target Organism/Pathway | IC50 (μM) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | Effective against resistant strains |

| Antimicrobial | Escherichia coli | 6.5 | Synergistic effects with antibiotics |

| Anti-inflammatory | Human cell lines (TNF-alpha) | N/A | Significant reduction in cytokine levels |

| CNS Activity | mGluR7 modulation | N/A | Effective in anxiety models at low doses |

作用机制

VU6012962 通过与代谢型谷氨酸受体 7 的变构位点结合发挥作用。这种结合抑制受体的活性,导致下游信号通路减少。分子靶点包括受体本身和相关的信号蛋白。 代谢型谷氨酸受体 7 的抑制导致兴奋性神经传递减少,这可能在焦虑和抑郁等疾病中具有治疗作用 .

相似化合物的比较

类似化合物

LY341495: 代谢型谷氨酸受体的另一种负向变构调节剂。

MPEP: 代谢型谷氨酸受体 5 的选择性拮抗剂。

XAP044: 代谢型谷氨酸受体 7 的选择性拮抗剂

独特之处

VU6012962 由于其对代谢型谷氨酸受体 7 的高选择性和穿透中枢神经系统的能力而独一无二。 这使其成为研究该受体在各种神经过程中的特定作用的宝贵工具 .

生物活性

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is a complex organic compound that falls under the category of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring, trifluoromethoxy group, and methoxybenzamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can coordinate with metal ions and inhibit enzymes by binding to their active sites. Additionally, the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration. This dual action allows the compound to modulate various biochemical pathways effectively.

1. Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme pathway, similar to established antifungal agents like fluconazole .

Table 1: Antifungal Activity Comparison

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | 0.5 | |

| Compound B | Candida parapsilosis | 1.23 | |

| N-Triazole | Candida spp. | Varies |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it exhibits potent inhibitory effects on Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by modifications in its structure. Variations in substituents on the phenyl ring have been shown to alter biological activity dramatically. For instance, increasing electronegativity through fluorine or chlorine substitutions enhances antifungal efficacy due to improved interaction with target enzymes .

Table 3: SAR Insights

| Substituent | Biological Activity | Effectiveness |

|---|---|---|

| Fluorine | Increased activity | High |

| Chlorine | Moderate activity | Medium |

| Methyl | Decreased activity | Low |

Case Studies

Several studies have documented the efficacy of triazole derivatives similar to this compound in clinical settings:

- Study on Candida spp.: A clinical trial demonstrated that a structurally similar triazole compound showed comparable efficacy to fluconazole in treating systemic candidiasis .

- Antimicrobial Resistance: Another study highlighted the potential of this class of compounds in overcoming resistance mechanisms in bacteria that typically render conventional antibiotics ineffective.

属性

IUPAC Name |

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNLJJLZIVCGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?

A1: VU6012962 acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []

Q2: What is the significance of VU6012962's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?

A2: VU6012962's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that VU6012962 achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。